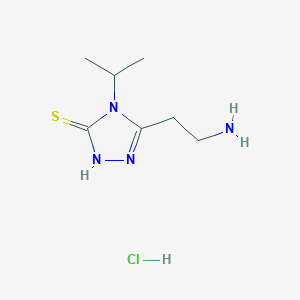
5-(2-aminoethyl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol hydrochloride
Übersicht
Beschreibung
5-(2-aminoethyl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol hydrochloride is a useful research compound. Its molecular formula is C7H15ClN4S and its molecular weight is 222.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-(2-aminoethyl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol hydrochloride (CAS Number: 1258652-25-3) is a derivative of 1,2,4-triazole known for its diverse biological activities. This compound has attracted attention in pharmacological research due to its potential antimicrobial, anticancer, and antifungal properties. This article reviews the biological activity of this compound based on recent studies and findings.
The chemical structure of this compound is characterized by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₄N₄S·HCl |
| Molecular Weight | 222.74 g/mol |
| CAS Number | 1258652-25-3 |
| Purity | ≥95% |
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazole exhibit significant antimicrobial properties. A study focused on various S-substituted derivatives of triazole-thiols demonstrated that compounds similar to 5-(2-aminoethyl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol showed activity against several bacterial strains:
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
- Candida albicans
The minimum inhibitory concentration (MIC) for these compounds ranged from 31.25 to 62.5 μg/mL, indicating promising antimicrobial potential .
Anticancer Activity
The anticancer properties of triazole derivatives have been extensively studied. In a recent investigation, various synthesized triazole derivatives were evaluated for their cytotoxic effects against multiple cancer cell lines including melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1). The results indicated that certain derivatives exhibited selective cytotoxicity towards cancer cells with an emphasis on the melanoma cell line .
Key Findings:
- Compounds with hydrazone moieties showed enhanced cytotoxicity.
- Selectivity towards cancer cells was noted, suggesting potential as antimetastatic agents.
Structure-Biological Activity Relationship
The biological activity of triazole derivatives is often influenced by their structural modifications. Variations in substituents on the sulfur atom and other functional groups can significantly affect their antimicrobial and anticancer efficacy. For instance, modifications leading to increased lipophilicity generally enhance membrane permeability and biological activity .
Case Studies
- Study on Antimicrobial Activity :
- Cytotoxicity Assessment :
Eigenschaften
IUPAC Name |
3-(2-aminoethyl)-4-propan-2-yl-1H-1,2,4-triazole-5-thione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4S.ClH/c1-5(2)11-6(3-4-8)9-10-7(11)12;/h5H,3-4,8H2,1-2H3,(H,10,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAXZXAVUMMZNMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=NNC1=S)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258652-25-3 | |
| Record name | 3H-1,2,4-Triazole-3-thione, 5-(2-aminoethyl)-2,4-dihydro-4-(1-methylethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1258652-25-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















